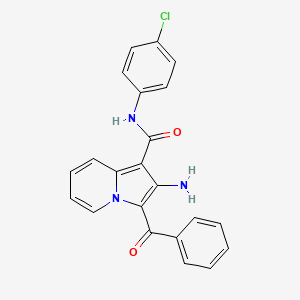

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

2-Amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. The synthesis involves the reaction of 3-chlorobenzoyl-indolizine-1-carboxylic acid with substituted aromatic amines, facilitated by triethylamine and Pybop reagent. These compounds have shown excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies have further supported their potential as anticancer agents (Mahanthesha et al., 2022).

Antimycobacterial and Antibacterial Activities

Derivatives of this compound have been prepared and tested for their antimycobacterial and antibacterial efficacy. These studies have highlighted compounds with significant activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. This research underlines the potential of these derivatives in treating bacterial infections and tuberculosis, showing minimal cytotoxicity against human cells, which is promising for further drug development (Semelková et al., 2017).

Novel Synthesis for Tropical Disease Application

A novel synthetic approach has been developed to prepare isoxazoline indolizine amide compounds, aiming at potential applications for treating tropical diseases. This synthesis strategy focuses on creating a versatile indolizine core structure, which can be efficiently modified for various therapeutic uses. The prepared compounds show promise for application in combating diseases prevalent in tropical regions, demonstrating the compound's versatility and potential for development into effective treatments (Zhang et al., 2014).

Conformational Studies and Photoluminescent Properties

The conformational behavior and photoluminescent properties of this compound derivatives have been explored, revealing stacked structures with partial overlap between phenyl rings and the pyridine moiety. These studies contribute to our understanding of the structural dynamics and optical properties of these compounds, laying the groundwork for their potential use in materials science and photoluminescence-based applications (Kakehi et al., 2002).

Mecanismo De Acción

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Without specific information on “2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Based on the biological activities of indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCZWAILEIEBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558138.png)

![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2558153.png)